molecular formula C19H16N2O3S B6525062 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 1007635-23-5

4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B6525062
CAS No.: 1007635-23-5
M. Wt: 352.4 g/mol
InChI Key: XHIQLDQVXAHGDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one typically involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins. This reaction is carried out in an alcoholic medium in the presence of triethylamine at room temperature . The subsequent intramolecular condensation of the methylene and cyano groups leads to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .

Scientific Research Applications

4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one has several scientific research applications:

Properties

IUPAC Name

4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-8-5-14-11(6-13(8)22)12(7-15(23)24-14)18-17(20)16-9(2)4-10(3)21-19(16)25-18/h4-7,22H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIQLDQVXAHGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=CC(=O)OC4=C3C=C(C(=C4)C)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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